molecular formula C12H16ClNO2 B561274 (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 637020-57-6

(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B561274
CAS No.: 637020-57-6
M. Wt: 241.715
InChI Key: SPHJFGQFCBZKRU-YDALLXLXSA-N
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Description

(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. It is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride typically involves the reaction of benzylamine with pyrrolidine-2-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of hydrochloric acid, which acts as a catalyst and helps in the formation of the hydrochloride salt. The reaction conditions usually include:

    Temperature: Room temperature to 50°C

    Solvent: Aqueous or organic solvents like ethanol or methanol

    Catalyst: Hydrochloric acid

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous flow reactors: To maintain consistent reaction conditions

    Purification steps: Such as crystallization or recrystallization to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes

    Reduction: Can be reduced to form amines or alcohols

    Substitution: Undergoes nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Reagents such as alkyl halides or acyl chlorides

Major Products Formed

    Oxidation: Formation of benzyl ketones or aldehydes

    Reduction: Formation of benzylamines or benzyl alcohols

    Substitution: Formation of substituted pyrrolidine derivatives

Scientific Research Applications

(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules

    Biology: Studied for its potential biological activity and interactions with enzymes

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis

    Industry: Used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include:

    Enzyme inhibition: Binding to the active site of enzymes and preventing substrate binding

    Receptor activation: Binding to receptors and triggering a cellular response

Comparison with Similar Compounds

Similar Compounds

    ®-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride: The enantiomer of the compound with different stereochemistry

    2-Benzylpyrrolidine-2-carboxylic acid: The non-hydrochloride form of the compound

    Pyrrolidine-2-carboxylic acid derivatives: Compounds with similar structural features but different substituents

Uniqueness

(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities and reactivity compared to its enantiomer or other derivatives. This makes it valuable in asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

(2S)-2-benzylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-11(15)12(7-4-8-13-12)9-10-5-2-1-3-6-10;/h1-3,5-6,13H,4,7-9H2,(H,14,15);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHJFGQFCBZKRU-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661583
Record name 2-Benzyl-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637020-57-6
Record name 2-Benzyl-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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